N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide
Description
N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzylamino group, and a fluoro-methylphenylacetamide moiety, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-26-16-20(21(29)24-15-17-5-3-2-4-6-17)22(25-26)32(30,31)28-13-11-27(12-14-28)19-9-7-18(23)8-10-19/h2-10,16H,11-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRBVCUZVYHSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the benzylamino group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds .
Scientific Research Applications
Case Studies
In a specific case involving a derivative compound (not directly named), researchers found that it inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells. This suggests the potential for this class of compounds in targeting cancer stem cells, which are often resistant to conventional therapies .
Potential as Antidepressants
Research into related compounds indicates that pyrazole derivatives may exhibit antidepressant-like effects. The structural similarities between N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide and known antidepressants suggest a possible mechanism of action through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Broad-Spectrum Activity
The compound's sulfonamide group may contribute to antimicrobial activity, similar to other sulfonamide derivatives. Studies have shown that compounds with similar structures possess significant antibacterial properties against various pathogens, including resistant strains .
Toxicological Studies
While investigating the pharmacokinetics of this compound, researchers have emphasized the importance of assessing its safety profile through various in vitro and in vivo studies. Early findings suggest that it exhibits low cytotoxicity towards non-cancerous cells while maintaining efficacy against cancerous cells, making it a promising candidate for further development .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of kinases involved in glioma progression | Potent activity against glioblastoma cell lines; inhibits AKT2/PKBβ pathway |
| Neuropharmacological | Potential antidepressant effects | Modulation of serotonin and dopamine pathways |
| Antimicrobial | Broad-spectrum antimicrobial properties | Significant activity against various bacterial strains |
| Pharmacokinetics | Assessment of safety and efficacy | Low cytotoxicity towards non-cancerous cells; effective against cancer cells |
Mechanism of Action
The mechanism of action of N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-benzylamino-2-chloroquinazoline
- 2,4-diaminoquinazoline derivatives
- Indazole derivatives
Uniqueness
What sets N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-methylphenylacetamide moiety enhances its biological activity and specificity compared to other quinazolinone derivatives .
Biological Activity
N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : Approximately 373.87 g/mol
- Structural Features : It contains a benzyl group, a piperazine moiety substituted with a chlorophenyl group, and a sulfonamide linkage.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its interaction with various cellular targets:
- Kinase Inhibition :
- Antitumor Activity :
-
Neuropharmacological Effects :
- The piperazine structure enhances its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases and psychiatric disorders.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that modify the core pyrazole structure to enhance biological activity. The presence of the chlorophenyl group and piperazine moiety significantly contributes to its pharmacological profile.
Key Findings on SAR:
- The introduction of various substituents on the piperazine ring can modulate the compound's affinity for specific biological targets.
- Variations in the sulfonamide linkage affect solubility and bioavailability, impacting overall efficacy.
Q & A
Q. What are the established synthetic routes for N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide?
- Methodological Answer: The synthesis typically involves multi-step reactions:
Core pyrazole formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions to form the 1-methyl-1H-pyrazole-4-carboxamide scaffold .
Sulfonylation: Reaction of the pyrazole intermediate with 4-(4-chlorophenyl)piperazine-1-sulfonyl chloride using coupling agents like CDI (1,1'-carbonyldiimidazole) or HATU in anhydrous DMF .
N-Benzylation: Alkylation of the carboxamide group with benzyl bromide in the presence of a base (e.g., K₂CO₃) .
Key Characterization: Purity is verified via HPLC (>98%), and structural confirmation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized for structural integrity and purity in academic settings?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) peaks at δ 2.48–3.53 ppm confirm piperazine and sulfonyl group integration, while aromatic protons appear between δ 7.07–7.61 ppm .
- X-ray Crystallography: Used to resolve ambiguous stereochemistry, particularly for the sulfonyl-piperazine linkage .
- Mass Spectrometry: ESI-MS (m/z 530.2 [M+H]⁺) validates molecular weight .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 57.1%, H: 4.9%, N: 13.2%) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO (≥20 mg/mL) or ethanol (5–10 mg/mL) with sonication .
- Stability: Store at −20°C under inert gas (argon) to prevent sulfonyl group hydrolysis. Stability in PBS (pH 7.4) should be monitored via HPLC over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding affinity?
- Methodological Answer:
- Modular Substitutions: Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess π-π stacking effects .
- Piperazine Modifications: Introduce methyl or ethyl groups to the piperazine nitrogen to evaluate steric hindrance on receptor binding .
- Biological Assays: Use radioligand displacement assays (e.g., [³H]spiperone for dopamine D3 receptors) to quantify Ki values .
Example SAR Table:
| Derivative | R Group (Benzyl) | Ki (nM) |
|---|---|---|
| 1 | 4-Cl | 12.3 |
| 2 | 4-F | 8.7 |
| 3 | 3-OCH₃ | 25.6 |
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer:
- Assay Validation: Compare results from cell-free (e.g., receptor-binding assays) vs. cell-based (e.g., cAMP inhibition) systems to identify off-target effects .
- Metabolite Screening: Use LC-MS to detect degradation products in cell culture media that may interfere with activity .
- Statistical Analysis: Apply ANOVA with post-hoc tests to assess inter-experimental variability (p < 0.05 threshold) .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodological Answer:
- In Silico Tools: Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the benzyl group) .
- Toxicity Profiling: Run ProTox-II to identify potential hepatotoxicity (e.g., benzyl group bioactivation to reactive quinones) .
- Docking Studies: Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with hERG channels and assess cardiac risk .
Q. What experimental designs are recommended for studying receptor subtype selectivity?
- Methodological Answer:
- Panel Screening: Test the compound against a panel of GPCRs (e.g., dopamine D2/D3, serotonin 5-HT1A) using radiolabeled antagonists .
- Kinetic Assays: Measure kon/koff rates via surface plasmon resonance (SPR) to differentiate binding kinetics between subtypes .
- Mutagenesis: Engineer receptor chimeras (e.g., D2/D3 hybrid receptors) to pinpoint binding domain specificity .
Troubleshooting & Method Optimization
Q. How to address low yields during sulfonylation reactions?
- Methodological Answer:
- Coupling Agent Optimization: Replace CDI with HATU or PyBOP to enhance sulfonamide bond formation efficiency .
- Temperature Control: Conduct reactions at 0–4°C to minimize side-product formation .
- Intermediate Monitoring: Use TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress and isolate intermediates .
Q. What analytical methods differentiate polymorphic forms of the compound?
- Methodological Answer:
- PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous forms .
- DSC: Measure melting points (e.g., Form I: 209–212°C; Form II: 195–198°C) to assess thermal stability .
- Raman Spectroscopy: Detect vibrational modes of sulfonyl groups (∼1150 cm⁻¹) to confirm conformational differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
